

# Spectroscopic Profile of 2-Amino-6-methylbenzothiazole: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-6-methylbenzothiazole

Cat. No.: B160888

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the heterocyclic compound **2-Amino-6-methylbenzothiazole**. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the field of medicinal chemistry and drug discovery. The data is organized into clear, tabular formats for ease of comparison, and detailed experimental protocols are provided for each analytical technique.

## Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **2-Amino-6-methylbenzothiazole** through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

### <sup>1</sup>H NMR Data

Solvent: DMSO-d<sub>6</sub> Reference: Tetramethylsilane (TMS)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.43	d	1H	H-4
7.21	s	2H	-NH <sub>2</sub>
7.08	d	1H	H-7
6.93	dd	1H	H-5
2.28	s	3H	-CH <sub>3</sub>

d = doublet, s = singlet, dd = doublet of doublets

## <sup>13</sup>C NMR Data[1]

Solvent: DMSO-d<sub>6</sub>[1] Reference: Tetramethylsilane (TMS)[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
166.5	C-2
149.5	C-8 (C-S)
131.8	C-9 (C=N)
130.5	C-6
126.8	C-5
121.2	C-4
120.3	C-7
20.8	C-10 (-CH <sub>3</sub> )

## Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Assignment
3400-3250	N-H stretch (primary amine)
3100-3000	C-H stretch (aromatic)
2953-2874	C-H stretch (methyl)[2]
1632	C=N stretch (thiazole ring)[2]
1536	C=N stretching of aromatic rings[2]
1448	C-C stretch (aromatic ring)[2]
1235	C=S stretch[2]
815	C-H bend (aromatic)

## Mass Spectrometry Data[3]

Method: Gas Chromatography-Mass Spectrometry (GC-MS)[3]

m/z	Relative Intensity (%)	Assignment
164	100	[M] <sup>+</sup> (Molecular Ion)
136	~50	[M - N <sub>2</sub> ] <sup>+</sup>
122	~30	[M - C <sub>2</sub> H <sub>2</sub> N] <sup>+</sup>
108	~20	[M - C <sub>3</sub> H <sub>4</sub> N] <sup>+</sup>
91	~40	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III) is typically used for acquiring both <sup>1</sup>H and <sup>13</sup>C NMR spectra.[4]

### Sample Preparation:

- Approximately 5-10 mg of **2-Amino-6-methylbenzothiazole** is accurately weighed and dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).[\[5\]](#)
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).[\[6\]](#)[\[7\]](#)
- The solution is transferred to a 5 mm NMR tube.

### <sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (zg30).
- Number of Scans: 16 to 64 scans are typically sufficient.
- Relaxation Delay: 1.0 - 2.0 seconds.
- Acquisition Time: Approximately 3-4 seconds.
- Spectral Width: 0-12 ppm.

### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
- Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
- Relaxation Delay: 2.0 seconds.
- Acquisition Time: Approximately 1-2 seconds.
- Spectral Width: 0-200 ppm.

**Data Processing:** The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the TMS signal.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory is a common setup.[8][9]

Sample Preparation (ATR):

- The ATR crystal surface is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.[8]
- A background spectrum of the empty ATR crystal is recorded.[10]
- A small amount of the solid **2-Amino-6-methylbenzothiazole** sample is placed directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[8][9]
- A pressure arm is applied to ensure good contact between the sample and the crystal.[8]

Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is a standard instrument for the analysis of volatile and semi-volatile compounds like **2-Amino-6-methylbenzothiazole**.[11][12]

Sample Preparation:

- A dilute solution of **2-Amino-6-methylbenzothiazole** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.[13]

- The typical concentration is in the range of 10-100  $\mu\text{g/mL}$ .[\[14\]](#)

#### GC-MS Parameters (Typical):

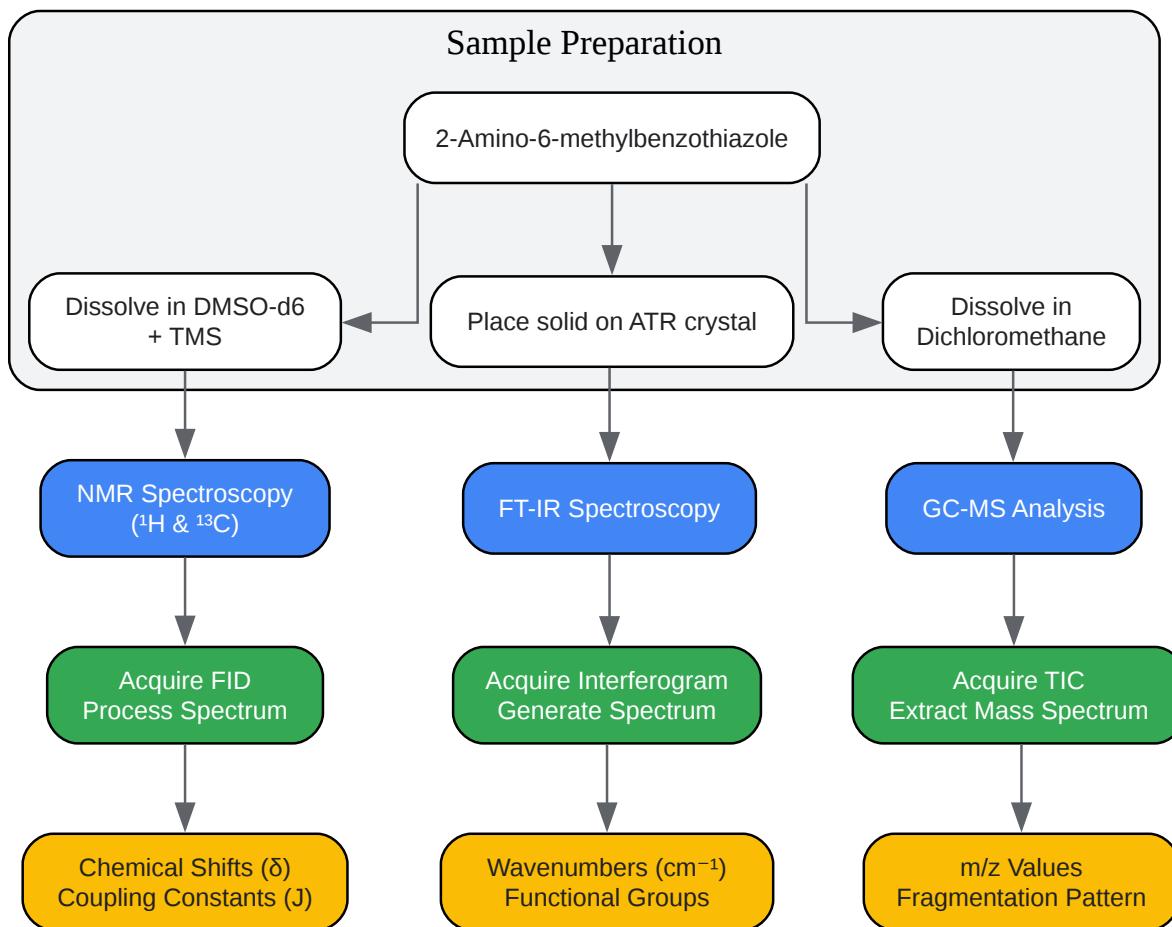
- GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25  $\mu\text{m}$ ), is suitable.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
  - Initial temperature: 100 °C, hold for 2 minutes.
  - Ramp: Increase to 280 °C at a rate of 10 °C/min.
  - Final hold: Hold at 280 °C for 5-10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.

**Data Analysis:** The resulting total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then examined to identify the molecular ion and characteristic fragment ions.

## Visualizations

## Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Amino-6-methylbenzothiazole**.



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Caption: General workflow for spectroscopic analysis.

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